molecular formula C24H22N4O4 B286192 ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No. B286192
M. Wt: 430.5 g/mol
InChI Key: OTRAMYHUEGRGIV-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess unique properties that make it an ideal candidate for the development of new drugs. In

Scientific Research Applications

Ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is its versatility in lab experiments. This compound can be easily synthesized and purified, making it an ideal candidate for drug development. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate. One of the main areas of research is the development of new drugs based on this compound. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate involves the condensation of 4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenol with ethyl chloroacetate. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then isolated and purified using standard techniques.

properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C24H22N4O4/c1-5-31-21(29)12-32-19-7-6-15(9-20(19)30-4)8-16-13(2)17(10-25)23-22(16)14(3)18(11-26)24(27)28-23/h6-9H,5,12H2,1-4H3,(H2,27,28)/b16-8-

InChI Key

OTRAMYHUEGRGIV-PXNMLYILSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=C(C3=C2C(=C(C(=N3)N)C#N)C)C#N)C)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=C(C3=C2C(=C(C(=N3)N)C#N)C)C#N)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=C(C3=C2C(=C(C(=N3)N)C#N)C)C#N)C)OC

Origin of Product

United States

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